molecular formula C20H19NO3 B11445218 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11445218
M. Wt: 321.4 g/mol
InChI Key: LMCXTRGYBNZPHY-UHFFFAOYSA-N
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Description

9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction leads to the formation of the desired chromeno[8,7-e][1,3]oxazin-2-one derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyl and ethyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

9-benzyl-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H19NO3/c1-2-15-10-19(22)24-20-16(15)8-9-18-17(20)12-21(13-23-18)11-14-6-4-3-5-7-14/h3-10H,2,11-13H2,1H3

InChI Key

LMCXTRGYBNZPHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4

Origin of Product

United States

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